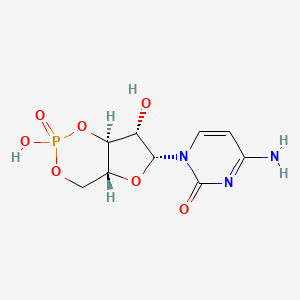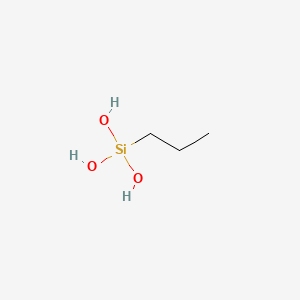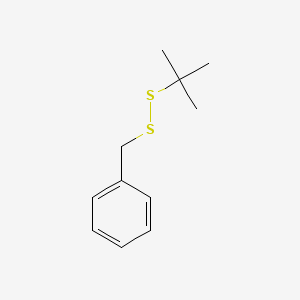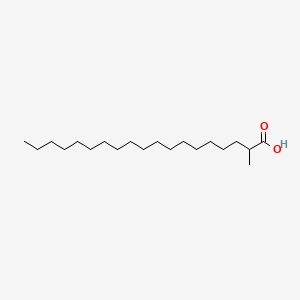
2-Methylnonadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylnonadecanoic acid is a long-chain fatty acid with the molecular formula C20H40O2 It is a branched-chain fatty acid, specifically a methyl-branched fatty acid, which means it has a methyl group attached to its carbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecanoic acid can be achieved through several methods. One common approach involves the alkylation of a shorter-chain fatty acid with a methyl group. This can be done using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by methylation. This process is optimized for large-scale production and involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Methylnonadecanoic acid undergoes various chemical reactions typical of fatty acids. These include:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and dehydrating agents.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
科学研究应用
2-Methylnonadecanoic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched-chain fatty acids in various chemical reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of lipid-related disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2-Methylnonadecanoic acid involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. The methyl group in its structure affects its binding affinity and reactivity, making it a unique modulator of lipid-related pathways. It can influence membrane fluidity and the activity of membrane-bound proteins, thereby affecting cellular processes.
相似化合物的比较
Nonadecanoic acid: A straight-chain fatty acid with similar length but without the methyl branch.
2-Methylhexadecanoic acid: A shorter branched-chain fatty acid.
2-Methyloctadecanoic acid: Another branched-chain fatty acid with one less carbon atom.
Uniqueness: 2-Methylnonadecanoic acid is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its methyl branch affects its solubility, melting point, and reactivity compared to straight-chain fatty acids and other branched-chain analogs.
属性
CAS 编号 |
32013-83-5 |
|---|---|
分子式 |
C20H40O2 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
2-methylnonadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22/h19H,3-18H2,1-2H3,(H,21,22) |
InChI 键 |
JEDJVGRAYGJZIE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


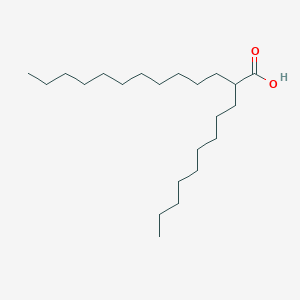
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

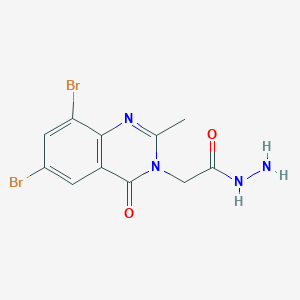
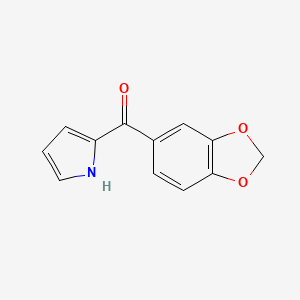
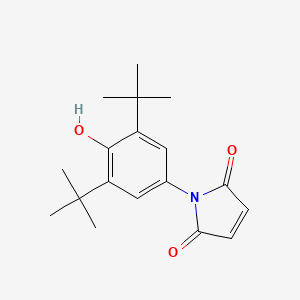
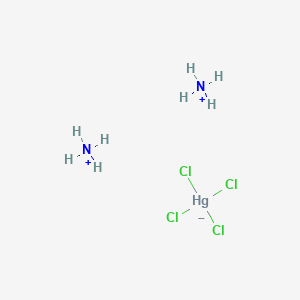
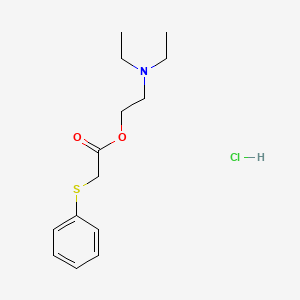
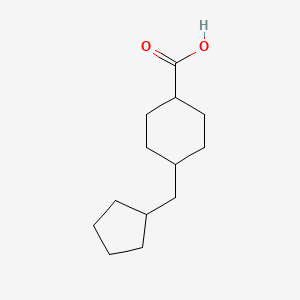
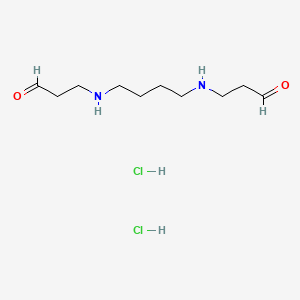
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
